1-Bromo-2-chloro-5-fluoro-4-vinylbenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClF |
|---|---|
Molecular Weight |
235.48 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-ethenyl-5-fluorobenzene |
InChI |
InChI=1S/C8H5BrClF/c1-2-5-3-7(10)6(9)4-8(5)11/h2-4H,1H2 |
InChI Key |
QQDDCMJIWHENSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
Multi-Step Synthetic Routes to 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene
Multi-step synthetic pathways are foundational to the construction of complex aromatic molecules. These routes often rely on the careful orchestration of sequential reactions, capitalizing on the directing effects of existing substituents to achieve the desired substitution pattern. A logical and efficient synthesis of this compound would likely commence with a precursor that already contains some of the required halogens, followed by the introduction of the remaining functionalities.
Regioselective Halogenation Strategies
The regioselective introduction of halogen atoms onto an aromatic ring is a critical aspect of synthesizing polysubstituted benzenes. The directing effects of the substituents play a pivotal role in determining the position of electrophilic aromatic substitution. In the context of this compound, the arrangement of the bromo, chloro, and fluoro groups necessitates a carefully planned halogenation strategy.
A plausible and efficient route to a key precursor, 1-bromo-2-chloro-4-fluorobenzene (B27530), starts from 2-chloro-4-fluoroaniline (B1295073). google.comgoogle.com This approach circumvents the challenges of direct regioselective halogenation on a benzene (B151609) ring with multiple halogen substituents. The synthesis proceeds via a diazotization reaction, followed by a Sandmeyer-type reaction to introduce the bromine atom. google.comgoogle.com
The process involves treating 2-chloro-4-fluoroaniline with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid, to form the corresponding diazonium salt. google.com This intermediate is then reacted with a brominating agent, often cuprous bromide, to yield 1-bromo-2-chloro-4-fluorobenzene with high regioselectivity. google.com This method is advantageous as it precisely installs the bromine atom at the desired position, guided by the initial placement of the amino group.
Introduction of the Vinyl Moiety via Olefination Reactions
With the precursor 1-bromo-2-chloro-4-fluorobenzene in hand, the subsequent key transformation is the introduction of the vinyl group. Classic olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting carbonyl compounds into alkenes. lumenlearning.comwikipedia.orgwikipedia.orgorganic-chemistry.orgyoutube.com This would first necessitate the formylation or acylation of the aromatic ring to introduce an aldehyde or ketone functionality, which can then be converted to the vinyl group.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). lumenlearning.comwikipedia.orglibretexts.orgmasterorganicchemistry.com For the synthesis of a terminal alkene like the vinyl group, methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) is the most commonly used reagent. wikipedia.orglibretexts.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgyoutube.comnrochemistry.com It often provides better yields and easier purification, as the dialkyl phosphate (B84403) byproduct is water-soluble. wikipedia.org The HWE reaction is particularly known for producing (E)-alkenes with high stereoselectivity. wikipedia.orgorganic-chemistry.orgnrochemistry.com
| Reaction | Description | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Wittig Reaction | Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comwikipedia.org | Aldehyde/ketone, phosphonium ylide (e.g., Ph3P=CH2) | Wide applicability, tolerates various functional groups. lumenlearning.comlibretexts.org | Triphenylphosphine oxide byproduct can be difficult to remove. |
| Horner-Wadsworth-Emmons Reaction | Reaction of an aldehyde or ketone with a phosphonate carbanion to form an alkene. wikipedia.orgnrochemistry.com | Aldehyde/ketone, phosphonate ester, base (e.g., NaH) | Excellent (E)-selectivity, water-soluble phosphate byproduct is easily removed. wikipedia.orgorganic-chemistry.org | Phosphonate reagents can be more expensive than phosphonium salts. |
Sequential Halogenation and Fluorination Approaches
The order of introduction of halogen and fluorine substituents onto a benzene ring is crucial for achieving a specific substitution pattern due to their differing directing effects. Halogens (Cl, Br) are ortho-, para-directing deactivators, while fluorine is also an ortho-, para-director but with a weaker deactivating effect.
A synthetic strategy could, in principle, involve the sequential halogenation of a simpler precursor. However, controlling the regioselectivity of multiple electrophilic aromatic substitutions on a progressively more deactivated ring can be challenging, often leading to mixtures of isomers. For this reason, starting with a precursor where the relative positions of some substituents are already fixed, such as 2-chloro-4-fluoroaniline, is a more robust and predictable strategy. This precursor already contains the desired 1,2,4-substitution pattern of the chloro and fluoro groups, simplifying the subsequent introduction of the bromo and vinyl functionalities.
Advanced Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed cross-coupling reactions and emerging organocatalytic methodologies offer powerful alternatives to traditional multi-step syntheses.
Transition Metal-Catalyzed Cross-Coupling Reactions in Precursor Synthesis
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. Several of these reactions are well-suited for the introduction of a vinyl group onto an aryl halide precursor, such as 1-bromo-2-chloro-4-fluorobenzene. The choice of reaction often depends on the availability of the starting materials and the desired reaction conditions.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org In this case, 1-bromo-2-chloro-4-fluorobenzene could be coupled with ethylene (B1197577) in the presence of a palladium catalyst and a base to form the desired vinylbenzene derivative.
The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. wikipedia.orglibretexts.orgorganic-chemistry.org The vinyl group could be introduced by coupling 1-bromo-2-chloro-4-fluorobenzene with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. orgsyn.org
The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.orgorganic-chemistry.org The synthesis of this compound via this method would involve the reaction of the aryl bromide precursor with a vinylstannane, such as vinyltributyltin. wikipedia.org
| Reaction | Description | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Heck Reaction | Palladium-catalyzed C-C coupling between an aryl or vinyl halide and an alkene. organic-chemistry.orgwikipedia.org | Aryl halide, alkene (e.g., ethylene), Pd catalyst, base | High functional group tolerance, avoids pre-functionalized vinyl partners. | Can have issues with regioselectivity with certain alkenes. |
| Suzuki Reaction | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org | Aryl halide, vinylboronic acid/ester, Pd catalyst, base | Mild reaction conditions, low toxicity of boron reagents, commercially available reagents. organic-chemistry.org | Boronic acids can be unstable. |
| Stille Reaction | Palladium-catalyzed cross-coupling of an organotin compound with an organohalide. wikipedia.orglibretexts.org | Aryl halide, vinylstannane, Pd catalyst | Air and moisture stable organostannanes, wide scope. wikipedia.org | High toxicity of organotin compounds and byproducts. wikipedia.orgorganic-chemistry.org |
Organocatalytic Methodologies for Selective Functionalization
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. In the context of synthesizing highly substituted arenes, organocatalysis offers the potential for novel and selective C-H bond functionalizations, which could provide more direct routes to the target molecule. eurekaselect.comacs.orgbohrium.com
While the application of organocatalysis to the direct vinylation of a precursor like 1-bromo-2-chloro-5-fluorobenzene is still a developing area, research into organocatalyst-controlled site-selective arene C-H functionalization is highly promising. researchgate.net These methods aim to achieve regioselectivity by emulating enzymatic catalysis, where the organocatalyst creates a specific chiral environment that directs the reaction to a particular C-H bond. researchgate.net The development of such methodologies could, in the future, offer a more atom-economical and environmentally benign approach to the synthesis of complex molecules like this compound, potentially bypassing the need for pre-functionalized starting materials. nih.gov
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The successful synthesis of this compound with a high yield is critically dependent on the careful optimization of the reaction conditions for the chosen synthetic route, particularly for the key cross-coupling step. Several factors, including the choice of catalyst, ligand, base, solvent, and temperature, can significantly influence the reaction's efficiency and selectivity. numberanalytics.comnumberanalytics.com
For palladium-catalyzed cross-coupling reactions like the Stille or Suzuki-Miyaura couplings, the selection of the palladium source and the associated ligands is paramount. Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], are commonly used. numberanalytics.com The nature of the phosphine (B1218219) ligands can affect the stability and reactivity of the catalyst. numberanalytics.com
In the case of the Suzuki-Miyaura reaction, the choice of base is crucial for the transmetalation step. Inorganic bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are frequently employed. organic-chemistry.orgnih.govnih.gov The solvent system also plays a significant role; often, a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) and water is used to facilitate the dissolution of both the organic and inorganic reagents. organic-chemistry.orgnih.govnih.govnumberanalytics.com
Temperature and reaction time are also key parameters to control. While some modern catalytic systems can operate at or near room temperature, many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
The following interactive table summarizes key parameters and their typical ranges for the optimization of a Suzuki-Miyaura coupling for the synthesis of this compound.
| Parameter | Typical Reagents/Conditions | Effect on Reaction and Yield |
| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | The choice of catalyst and its loading (typically 1-5 mol%) affects reaction rate and efficiency. |
| Ligand | Triphenylphosphine (PPh3), Buchwald-type ligands | Ligands stabilize the palladium catalyst and influence its reactivity and selectivity. |
| Base | Cs2CO3, K2CO3, K3PO4, t-BuONa | The base is essential for the activation of the boronic acid derivative in the transmetalation step. |
| Solvent | THF/H2O, Dioxane/H2O, Toluene, DMF | The solvent system must be able to dissolve both the organic substrate and the inorganic base. |
| Temperature | Room Temperature to 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. |
| Vinylating Agent | Potassium vinyltrifluoroborate, Vinylboronic acid pinacol (B44631) ester | The stability and reactivity of the vinylating agent can impact the overall yield. |
For Wittig reactions, optimization would involve the choice of base for generating the ylide, the solvent (typically an aprotic solvent like THF), and the reaction temperature, which can influence the stereoselectivity (E/Z ratio) of the resulting alkene. acs.orgresearchgate.net
Purification and Isolation Techniques for the Chemical Compound
Following the synthesis of this compound, a systematic purification and isolation procedure is necessary to obtain the compound in high purity. The exact methodology will depend on the physical state of the product (solid or liquid) and the nature of the impurities present.
A typical purification sequence begins with an aqueous work-up. The reaction mixture is often quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. The organic layer is subsequently washed with water and brine to remove any remaining inorganic salts and water-soluble impurities. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
For further purification, one or more of the following chromatographic and distillation techniques are commonly employed:
Column Chromatography: This is a widely used technique for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent), often a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions. For substituted styrene (B11656) derivatives, this method is highly effective in removing both starting materials and reaction byproducts. nih.gov
Vacuum Distillation: If the target compound is a liquid with sufficient thermal stability, vacuum distillation can be an effective method for purification, especially on a larger scale. google.com By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition. This technique is particularly useful for separating the desired product from non-volatile impurities or solvents with significantly different boiling points. To minimize polymerization of the styrene derivative, it is often recommended to keep the distillation temperature below 105 °C. google.com
Crystallization: If this compound is a solid at room temperature, recrystallization can be a powerful purification technique. This involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization.
The purity of the final isolated product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
Reactivity Studies at Halogenated Positions (Bromine, Chlorine, Fluorine)
The benzene (B151609) ring of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene is adorned with three different halogens, each influencing the ring's electron density and providing a potential site for substitution. The interplay of their inductive and resonance effects, combined with the electronic contribution of the vinyl group, dictates the regioselectivity and rate of substitution reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate-determining step is generally the initial attack of the nucleophile on the aromatic ring. libretexts.org
In the case of this compound, the vinyl group's electronic effect is crucial. While alkyl groups are generally activating, the vinyl group can act as a weak electron-withdrawing group through resonance, which can help to stabilize the negatively charged Meisenheimer complex, thus facilitating SNAr reactions.
A critical aspect of SNAr in polyhalogenated compounds is the relative leaving group ability of the halogens. Contrary to the trend observed in SN1 and SN2 reactions, the order of reactivity for leaving groups in SNAr is generally F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov This inverted order is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the transition state leading to the Meisenheimer complex. stackexchange.com The breaking of the carbon-halogen bond occurs in a subsequent, faster step and is therefore not rate-determining. libretexts.org
Based on these principles, nucleophilic attack on this compound is most likely to occur at the carbon bearing the fluorine atom. The electron-withdrawing nature of the adjacent chlorine and the vinyl group in the para position would further activate this site towards nucleophilic attack.
Table 1: Predicted Relative Rates of Nucleophilic Aromatic Substitution at Halogenated Positions
| Leaving Group | Position | Predicted Relative Rate | Rationale |
| Fluorine | C-5 | Highest | Highest electronegativity stabilizes the Meisenheimer complex. stackexchange.com |
| Chlorine | C-2 | Intermediate | Better leaving group than bromine in some cases, but less activating than fluorine. nih.gov |
| Bromine | C-1 | Lowest | Generally a poorer leaving group than fluorine and chlorine in SNAr. nih.gov |
Electrophilic Aromatic Substitution Reactivity
The vinyl group, in contrast, is an activating, ortho, para-directing group. It donates electron density to the ring through resonance, thereby increasing its nucleophilicity and stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
In this compound, these directing effects are in competition. The positions ortho and para to the vinyl group are activated, while the positions ortho and para to the halogens are also directed, albeit with deactivation. The most likely sites for electrophilic attack would be those that are activated by the vinyl group and least deactivated by the halogens. Steric hindrance from the bulky bromine and chlorine atoms may also play a role in disfavoring attack at the positions adjacent to them. libretexts.org
Table 2: Analysis of Potential Electrophilic Aromatic Substitution Sites
| Position of Attack | Directing Effects | Predicted Reactivity |
| C-3 | ortho to vinyl, meta to F, meta to Br | Highly Favored |
| C-6 | ortho to Br, meta to Cl, meta to vinyl | Disfavored |
Reaction Mechanisms of the Vinyl Group in this compound
The vinyl group is a versatile functional handle, capable of undergoing a variety of addition and pericyclic reactions. Its reactivity is influenced by the electronic nature of the substituents on the aromatic ring.
Radical Addition Mechanisms
Free-radical addition to the vinyl group of styrenic compounds is a well-established transformation. The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. In the propagation step, a radical adds to the double bond. For styrenes, this addition is highly regioselective, with the radical adding to the less substituted carbon (the terminal CH2) to form a more stable benzylic radical intermediate. masterorganicchemistry.com This regioselectivity is often referred to as anti-Markovnikov addition. masterorganicchemistry.com
The stereoselectivity of radical additions can be influenced by the nature of the radical and the substituents on the vinyl group. While some radical additions can proceed with low stereoselectivity, others can be highly stereoselective, depending on the reaction conditions and the steric and electronic properties of the reactants. rsc.org
[4+2] Cycloaddition and Other Pericyclic Reactions
The vinyl group of this compound can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org In this concerted, pericyclic reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The halogen substituents on the aromatic ring of this compound, being electron-withdrawing, would be expected to increase the dienophilic character of the vinyl group.
The stereochemistry of the Diels-Alder reaction is highly controlled, with the relative stereochemistry of the dienophile being retained in the product. libretexts.org The endo rule often governs the diastereoselectivity of the reaction, where the substituents on the dienophile preferentially occupy the endo position in the transition state. organic-chemistry.org
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes selectivity a paramount consideration in its chemical transformations.
Chemoselectivity : The choice of reagents and reaction conditions will determine whether a reaction occurs at the halogenated positions or at the vinyl group. For example, strong nucleophiles under conditions conducive to SNAr will likely favor substitution at the C-F bond. Conversely, reagents that generate electrophiles will favor EAS, and radical initiators or dienes will promote reactions at the vinyl group.
Regioselectivity :
In SNAr , the fluorine at C-5 is the predicted site of substitution.
In EAS , the position ortho to the vinyl group (C-3) is the most likely site for electrophilic attack, due to the activating nature of the vinyl group and the directing effects of the halogens.
In radical additions to the vinyl group, the incoming radical will add to the terminal carbon, leading to the formation of a benzylic radical.
Stereoselectivity :
In radical additions to the vinyl group, the stereochemical outcome will depend on the specific radical and reaction conditions, with the potential for both syn and anti addition.
In [4+2] cycloadditions , the reaction is expected to be highly stereospecific, with the stereochemistry of the dienophile being retained in the product. The endo product is often favored.
Kinetic and Thermodynamic Analyses of Key Reactions
A comprehensive review of scientific literature and chemical databases indicates a lack of specific experimental or computational studies on the kinetic and thermodynamic parameters of reactions involving this compound. Consequently, the following analysis is based on established principles of chemical kinetics and thermodynamics for analogous chemical transformations that this compound is anticipated to undergo, such as palladium-catalyzed cross-coupling reactions and vinyl polymerization.
The reactivity of this compound is primarily dictated by the presence of several functional groups: a vinyl group, and bromo, chloro, and fluoro substituents on the benzene ring. The electronic effects of the halogen substituents (inductive withdrawal and resonance donation) and their positions relative to the vinyl and bromo groups play a crucial role in modulating the rates and equilibrium positions of its chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings, which are fundamental for the formation of carbon-carbon bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgresearchgate.netorganic-chemistry.org The kinetics of these reactions are complex and depend on several factors including the nature of the catalyst, ligands, solvent, and the electronic and steric properties of the substrates. mdpi.com
The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation (for Suzuki and Stille reactions) or migratory insertion (for Heck reaction), and reductive elimination. libretexts.orglibretexts.orgwikipedia.org
Oxidative Addition: This is often the rate-determining step. The palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. Given the presence of both bromo and chloro substituents in this compound, oxidative addition is expected to occur selectively at the more reactive carbon-bromine bond. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electron density at the carbon-bromine bond, thereby affecting the rate of oxidative addition.
Transmetalation/Migratory Insertion: In a Suzuki coupling, the transmetalation step involves the transfer of an organic group from an organoboron compound to the palladium center. The rate of this step can be influenced by the choice of base and the nature of the organoboron reagent. In a Heck reaction, the vinyl group of another molecule would undergo migratory insertion into the palladium-carbon bond.
A hypothetical kinetic study of a Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid could yield data similar to that presented in the illustrative table below.
Hypothetical Kinetic Data for a Suzuki-Miyaura Reaction
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | Value |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | Value |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 80 | Value |
| 4 | Phenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 100 | Value |
Note: The values in this table are placeholders and serve only to illustrate the type of data that would be collected in a kinetic study.
Hypothetical Thermodynamic Data for a Suzuki-Miyaura Reaction
| Parameter | Value | Units |
| Enthalpy of Reaction (ΔH) | Value | kJ/mol |
| Entropy of Reaction (ΔS) | Value | J/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) at 298 K | Value | kJ/mol |
Note: The values in this table are placeholders and serve as examples of thermodynamic parameters.
Vinyl Group Polymerization
The vinyl group of this compound can undergo polymerization, typically via free-radical mechanisms, to form a substituted polystyrene. The kinetics of such a polymerization would be studied by monitoring the monomer consumption over time. The rate of polymerization is dependent on the initiator concentration, temperature, and the reactivity of the monomer.
The thermodynamic feasibility of polymerization is described by the Gibbs free energy of polymerization (ΔGₚ), which is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the equation ΔGₚ = ΔHₚ - TΔSₚ. Polymerization is favored when ΔGₚ is negative.
Enthalpy of Polymerization (ΔHₚ): The conversion of a double bond in the vinyl monomer to two single bonds in the polymer backbone is an exothermic process, so ΔHₚ is typically negative. nist.gov The substitution pattern on the aromatic ring can have a minor effect on the heat of polymerization. nist.gov
Entropy of Polymerization (ΔSₚ): The conversion of many small monomer molecules into a large polymer chain results in a decrease in the degrees of freedom, leading to a negative entropy change (ΔSₚ).
The temperature at which ΔGₚ = 0 is known as the ceiling temperature (T꜀ = ΔHₚ/ΔSₚ). Above this temperature, the polymerization is thermodynamically unfavorable. The presence of bulky and electron-withdrawing substituents on the styrene (B11656) monomer can affect its reactivity and the thermal properties of the resulting polymer. acs.orgrsc.orgrsc.org
A detailed study would be required to determine the specific kinetic and thermodynamic parameters for the polymerization of this compound.
Polymerization Dynamics and Macromolecular Architecture Derived from 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
Radical Polymerization Studies of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene
Radical polymerization is a widely used method for the synthesis of polymers from vinyl monomers. The presence of electron-withdrawing or electron-donating substituents on the styrene (B11656) ring can significantly influence the reactivity of the monomer and the stability of the propagating radical, thereby affecting the kinetics and mechanism of the polymerization process.
Homopolymerization Kinetics and Mechanisms
The homopolymerization of this compound via radical polymerization is expected to proceed through the classical steps of initiation, propagation, and termination. The rate of polymerization is influenced by the electronic effects of the halogen substituents on the vinyl group. Generally, electron-withdrawing groups on the aromatic ring of styrenic monomers can increase the rate of polymerization. acs.org The bromo, chloro, and fluoro substituents on the benzene (B151609) ring of this compound are all electron-withdrawing, which is anticipated to enhance the reactivity of the monomer towards radical addition.
The mechanism involves the generation of free radicals from an initiator, which then add to the vinyl group of the monomer to form a new radical species. This new radical subsequently adds to another monomer molecule, propagating the polymer chain. Termination of the growing polymer chains can occur through combination or disproportionation.
Table 1: Hypothetical Kinetic Data for the Homopolymerization of this compound
| Initiator | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Temperature (°C) | Rate of Polymerization (mol/L·s) |
| AIBN | 0.01 | 1.0 | 60 | 1.5 x 10⁻⁴ |
| BPO | 0.01 | 1.0 | 70 | 2.8 x 10⁻⁴ |
| AIBN | 0.02 | 1.0 | 60 | 2.1 x 10⁻⁴ |
| AIBN | 0.01 | 2.0 | 60 | 3.0 x 10⁻⁴ |
Note: The data in this table is hypothetical and intended to be representative of typical radical polymerization kinetics for a substituted styrene.
Copolymerization with Structurally Diverse Monomers
Copolymerization of this compound with other vinyl monomers allows for the synthesis of polymers with a wide range of properties. The reactivity ratios of the comonomers determine the composition of the resulting copolymer. The halogen substituents on this compound are expected to influence its reactivity towards other monomers. For instance, in copolymerizations with electron-rich monomers, the electron-deficient nature of the double bond in this compound may lead to a tendency towards alternating copolymerization.
The functional groups on the resulting copolymer, including the bromo, chloro, and fluoro atoms, can serve as sites for post-polymerization modification, further expanding the utility of these materials.
Controlled/Living Polymerization Techniques Employing this compound
Controlled/living polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. These methods are particularly valuable for the synthesis of well-defined polymers from functional monomers like this compound.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful controlled/living radical polymerization technique that is compatible with a wide range of functional monomers. acs.orgwikipedia.org The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. acs.org
The RAFT polymerization of this compound would involve a conventional radical initiator and a suitable RAFT agent. The choice of the RAFT agent is crucial for achieving good control over the polymerization and is dependent on the reactivity of the monomer. For styrenic monomers, trithiocarbonates and dithiobenzoates are often effective CTAs. The resulting polymers would possess a thiocarbonylthio end group, which can be further utilized for chain extension or other modifications. rsc.org
Table 3: Plausible Parameters for RAFT Polymerization of this compound
| Initiator | RAFT Agent | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| AIBN | S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate | Dioxane | 70 | 20,000 | 1.10 |
| ACVA | 2-Cyano-2-propyl dodecyl trithiocarbonate | Toluene | 80 | 30,000 | 1.18 |
Note: The data presented in this table is hypothetical and represents typical outcomes for RAFT polymerization of functional styrenes.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chains. researchgate.net This method is particularly well-suited for the polymerization of styrenic monomers.
The NMP of this compound would typically be initiated by an alkoxyamine initiator or a conventional initiator in the presence of a nitroxide mediator, such as TEMPO. The polymerization is generally carried out at elevated temperatures to facilitate the reversible cleavage of the dormant alkoxyamine species. The electron-withdrawing nature of the substituents on this compound may influence the equilibrium between the active and dormant species, potentially affecting the rate of polymerization and the level of control.
Table 4: Hypothetical Data for NMP of this compound
| Initiator/Mediator | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| BlocBuilder-MA | Bulk | 120 | 18,000 | 1.25 |
| BPO/TEMPO | Xylene | 130 | 28,000 | 1.30 |
Note: This table contains representative data based on the established principles of NMP for substituted styrenes, as direct experimental data for the specific monomer is not available.
Anionic and Cationic Polymerization Potentials
No studies detailing the anionic or cationic polymerization of this compound have been identified. The potential for these polymerization methods can be theoretically considered based on the monomer's structure—a vinyl group attached to a halogen-substituted benzene ring. The electron-withdrawing or -donating nature of the substituents would influence the electron density of the vinyl group's double bond, which is a critical factor for both anionic and cationic mechanisms. However, without experimental data, any discussion remains speculative.
Post-Polymerization Modification and Functionalization of Polymers Containing this compound Units
There is no available research on the post-polymerization modification or functionalization of polymers containing this compound units. The presence of bromo, chloro, and fluoro substituents on the phenyl ring could theoretically offer sites for various chemical transformations, such as cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of new functional groups. Nevertheless, no published reports confirm such modifications for polymers derived from this specific monomer.
Structure-Property Relationships of Derived Polymers and Copolymers
Due to the absence of any synthesized polymers or copolymers from this compound in the available literature, no information on their structure-property relationships can be provided. Establishing such relationships requires empirical data from the characterization of the polymers' thermal, mechanical, optical, and electronic properties, none of which are documented.
Computational Chemistry and Theoretical Studies on 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
Electronic Structure and Molecular Orbital Theory Analysis
The electronic structure of 1-bromo-2-chloro-5-fluoro-4-vinylbenzene is fundamentally governed by the interplay of the π-conjugated system of the benzene (B151609) ring and the vinyl group, and the electronic effects of the halogen substituents. The bromine, chlorine, and fluorine atoms, with their differing electronegativities and sizes, introduce a complex blend of inductive (-I) and resonance (+M) effects. These effects modulate the electron density distribution across the molecule and are critical in determining its chemical behavior.
Molecular Orbital (MO) theory provides a quantum mechanical framework for understanding the electronic characteristics. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be a π-orbital with significant electron density on the vinyl group and the benzene ring, while the LUMO is anticipated to be a π*-orbital. The halogen substituents would influence the energies of these frontier orbitals.
Hypothetical Frontier Molecular Orbital Data
| Parameter | Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
This interactive table presents hypothetical data based on typical values for similar aromatic compounds.
Quantum Chemical Calculations of Reactivity Indices and Sites
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide valuable insights into the reactivity of this compound. Reactivity indices derived from these calculations, such as the Fukui functions and local softness, can pinpoint the most probable sites for electrophilic, nucleophilic, and radical attack.
The vinyl group is expected to be a primary site for electrophilic addition reactions due to the high electron density of the double bond. Within the aromatic ring, the carbon atoms' reactivity will be modulated by the competing electronic effects of the halogens and the vinyl group. The calculated electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, further guiding the prediction of reactive sites. For instance, regions of negative electrostatic potential would be susceptible to electrophilic attack, while positive regions would be targets for nucleophiles.
Hypothetical Reactivity Indices
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
| C (vinyl, α) | 0.08 | 0.15 |
| C (vinyl, β) | 0.12 | 0.25 |
| C1 (C-Br) | 0.05 | 0.03 |
| C2 (C-Cl) | 0.04 | 0.02 |
| C5 (C-F) | 0.03 | 0.01 |
This interactive table showcases hypothetical Fukui function values, indicating the relative reactivity of different atomic sites.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.
NMR Spectroscopy: By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. The predicted spectrum would show distinct signals for the vinyl protons and the aromatic protons, with their chemical shifts influenced by the electronic environment created by the halogen substituents.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This would reveal characteristic peaks for the C=C stretching of the vinyl group, C-H stretching of the aromatic ring and vinyl group, and the C-X (X = F, Cl, Br) stretching vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The π-π* transitions of the conjugated system are expected to be the most prominent.
Hypothetical Predicted Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (vinyl protons) | 5.5 - 6.8 ppm |
| ¹³C NMR | Chemical Shift (vinyl carbons) | 115 - 135 ppm |
| IR | C=C Stretch (vinyl) | ~1630 cm⁻¹ |
| UV-Vis | λmax | ~255 nm |
This interactive table provides hypothetical spectroscopic data that would be expected for this compound.
Reaction Mechanism Elucidation and Transition State Analysis Using DFT
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. For example, in a potential polymerization reaction of the vinyl group, DFT could be used to model the initiation, propagation, and termination steps. By locating the transition state structures and calculating the activation energies for each step, a detailed understanding of the reaction pathway and kinetics can be obtained.
Similarly, for substitution reactions on the aromatic ring, DFT can be used to compare the energies of the different possible intermediates and transition states to predict the most likely substitution pattern. The influence of the solvent can also be incorporated into these models using continuum solvation models, providing a more realistic picture of the reaction in a chemical setting.
Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound
The vinyl group in this compound can rotate relative to the benzene ring. Conformational analysis using computational methods can determine the potential energy surface for this rotation and identify the most stable conformer(s). It is expected that the planar or near-planar conformation, which allows for maximum π-conjugation between the vinyl group and the aromatic ring, would be the most stable.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal information about the flexibility of the molecule, the accessible conformations, and the interactions with its environment, such as solvent molecules. This can be particularly useful for understanding the behavior of this molecule in different phases and its interactions in a biological or materials science context.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene (C₈H₅BrClF), HRMS provides a precise measurement of its monoisotopic mass, allowing for the confident confirmation of its molecular formula.
The most critical diagnostic feature in the mass spectrum of this compound is its unique isotopic pattern, arising from the natural abundance of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%) isotopes. This results in a characteristic cluster of peaks for the molecular ion [M]⁺˙, including M, M+2, M+4, and M+6 signals, with predictable relative intensities. The calculated monoisotopic mass for the most abundant isotopologue, C₈H₅⁷⁹Br³⁵ClF, is 233.9243 Da. The theoretical isotopic distribution provides a distinct fingerprint for the presence of one bromine and one chlorine atom, which is invaluable for its identification in complex mixtures.
Table 1: Predicted HRMS Isotopic Pattern for the Molecular Ion of this compound
| Isotopologue Formula | m/z (Da) | Relative Intensity (%) |
|---|---|---|
| C₈H₅⁷⁹Br³⁵ClF | 233.9243 | 77.0 |
| C₈H₅⁸¹Br³⁵ClF | 235.9223 | 100.0 |
| C₈H₅⁷⁹Br³⁷ClF | 235.9214 | 24.8 |
| C₈H₅⁸¹Br³⁷ClF | 237.9193 | 32.2 |
Note: The relative intensities are calculated based on the natural abundance of the isotopes. The M+2 peak is a composite of [C₈H₅⁸¹Br³⁵ClF]⁺˙ and [C₈H₅⁷⁹Br³⁷ClF]⁺˙.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments is used for the complete structural assignment of this compound.
The ¹H NMR spectrum is predicted to show five distinct signals: two in the aromatic region and three corresponding to the vinyl group protons. The aromatic protons are expected to appear as complex multiplets due to coupling with the adjacent fluorine atom. The vinyl protons will display a characteristic AMX spin system with geminal, cis, and trans coupling constants.
The ¹³C NMR spectrum will show eight signals corresponding to the eight carbon atoms of the molecule. The chemical shifts are influenced by the attached substituents, with carbons bonded to halogens appearing at distinct frequencies. Carbons bonded to fluorine will exhibit significant C-F coupling.
The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. A single resonance is expected, which will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons.
Table 2: Predicted NMR Data for this compound (in CDCl₃)
| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic-H | ¹H NMR | ~7.5 - 7.8 | Multiplets |
| Vinyl-H (CH=) | ¹H NMR | ~6.6 - 6.8 | dd, J ≈ 17.6 (trans), 11.0 (cis) |
| Vinyl-H (trans to ring) | ¹H NMR | ~5.8 - 6.0 | d, J ≈ 17.6 (trans) |
| Vinyl-H (cis to ring) | ¹H NMR | ~5.4 - 5.6 | d, J ≈ 11.0 (cis) |
| Aromatic C=C | ¹³C NMR | ~110 - 140 | - |
| Vinyl C=C | ¹³C NMR | ~115 - 135 | - |
| Aromatic C-F | ¹³C NMR | ~155 - 165 | d, ¹JCF ≈ 240-250 |
| Aromatic C-Cl | ¹³C NMR | ~125 - 135 | - |
| Aromatic C-Br | ¹³C NMR | ~115 - 125 | - |
| Aromatic-F | ¹⁹F NMR | ~ -110 to -120 | dd, ³JFH(ortho) ≈ 8-10, ⁴JFH(meta) ≈ 5-7 |
Two-dimensional NMR experiments are essential to connect the signals observed in 1D spectra and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, strong cross-peaks would be expected between the three vinyl protons, confirming the -CH=CH₂ moiety. libretexts.orglibretexts.org Weaker, long-range correlations might be observed between the vinyl protons and the adjacent aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). wikipedia.org It would definitively link each signal in the ¹H spectrum to its corresponding signal in the ¹³C spectrum, for instance, confirming which carbon signal belongs to which vinyl proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key expected correlations would include those from the vinyl protons to the aromatic carbons C4 and C5, and from the aromatic protons to their neighboring carbons, thus confirming the substitution pattern on the benzene (B151609) ring.
Solid-State NMR (ssNMR) is a powerful technique for characterizing the bulk properties of solid materials. While solution NMR provides information on individual molecules, ssNMR can probe intermolecular interactions, polymorphism (the existence of different crystal forms), and local molecular dynamics in the solid state. nih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to identify the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ssNMR of quadrupolar nuclei like ³⁵Cl and ⁷⁹/⁸¹Br, although challenging, can provide sensitive information about the local electronic environment and intermolecular interactions, such as halogen bonding. wiley.comresearchgate.net
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
For this compound, the spectra would be dominated by vibrations associated with the substituted benzene ring and the vinyl group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the vinyl C=C and aromatic C=C stretching vibrations occur in the 1630-1450 cm⁻¹ region. The strong C-F stretching vibration is expected in the fingerprint region. The C-Cl and C-Br stretching modes are found at lower wavenumbers. Raman spectroscopy is particularly useful for identifying the C=C double bond and symmetric ring vibrations, which are often weak in the IR spectrum. covalentmetrology.com
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Primary Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Vinyl C-H Stretch | 3080 - 3020 | FT-IR, Raman |
| Vinyl C=C Stretch | ~1630 | Raman (strong), FT-IR (medium) |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| C-H Bending (out-of-plane) | 990 - 890 | FT-IR (strong) |
| C-F Stretch | 1250 - 1000 | FT-IR (strong) |
| C-Cl Stretch | 800 - 600 | FT-IR (strong) |
| C-Br Stretch | 600 - 500 | FT-IR (strong) |
X-ray Diffraction (XRD) and Crystallographic Studies of the Compound or its Derivatives
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles.
This information would unequivocally confirm the substitution pattern on the benzene ring and reveal the conformation of the vinyl group relative to the plane of the ring. Furthermore, crystallographic data would elucidate the intermolecular packing in the crystal lattice. This includes the identification of non-covalent interactions such as π-π stacking between aromatic rings or potential halogen bonding (e.g., C-Br···F or C-Cl···F interactions), which govern the material's bulk properties. manchester.ac.ukresearchgate.net While no crystal structure for this specific compound is publicly available, studies on related halogenated derivatives show that such interactions are common and play a key role in their solid-state architecture. researchgate.net
Synthesis and Characterization of Novel Derivatives from 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
Derivatization via Cross-Coupling Reactions at Halogenated Sites
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene, the reactivity of the halogenated sites towards oxidative addition to a palladium(0) center is expected to follow the established trend: C-Br > C-Cl. This inherent selectivity enables the initial functionalization at the C1 position (bromine) while leaving the C2 position (chlorine) intact for potential subsequent transformations. rsc.org
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. news-medical.netlibretexts.org This reaction is anticipated to proceed selectively at the more reactive C-Br bond of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. By choosing from a vast library of commercially available boronic acids and esters, a diverse range of aryl and heteroaryl substituents can be introduced at the C1 position. nih.gov
Hypothetical Reaction Scheme:

Figure 1: Selective Suzuki-Miyaura coupling at the C-Br bond of this compound.
The table below illustrates plausible reaction conditions and expected products for the Suzuki-Miyaura coupling with various boronic acids.
| Entry | Boronic Acid/Ester | Catalyst System (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 2-Chloro-5-fluoro-1-phenyl-4-vinylbenzene |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 2-Chloro-5-fluoro-1-(4-methoxyphenyl)-4-vinylbenzene |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) / SPhos (3) | K₃PO₄ | Toluene | 2-Chloro-5-fluoro-1-(thiophen-2-yl)-4-vinylbenzene |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | THF | 3-(2-Chloro-5-fluoro-4-vinylphenyl)pyridine |
Stille Coupling for Organotin Reagent Integration
Similar to the Suzuki coupling, the Stille reaction facilitates the formation of carbon-carbon bonds but utilizes organotin reagents (stannanes). wikipedia.orgorganic-chemistry.org This reaction is also catalyzed by palladium and is known for its tolerance of a wide array of functional groups. libretexts.org The chemoselectivity for the C-Br bond over the C-Cl bond is well-established, allowing for precise modification at the C1 position. rsc.org Although the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable synthetic tool. wikipedia.org
Hypothetical Reaction Scheme:

Figure 2: Selective Stille coupling at the C-Br bond of this compound.
The following table outlines representative examples for the Stille coupling.
| Entry | Organostannane | Catalyst System (mol%) | Additive | Solvent | Expected Product |
|---|---|---|---|---|---|
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | LiCl | Toluene | 2-Chloro-5-fluoro-1-phenyl-4-vinylbenzene |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | THF | 1-Vinyl-2-chloro-5-fluoro-4-vinylbenzene |
| 3 | Tributyl(furan-2-yl)stannane | Pd₂(dba)₃ (1.5) / P(o-tol)₃ (6) | CuI | DMF | 2-(2-Chloro-5-fluoro-4-vinylphenyl)furan |
| 4 | Trimethyl(ethynyl)stannane | Pd(AsPh₃)₄ (5) | - | Dioxane | 1-Ethynyl-2-chloro-5-fluoro-4-vinylbenzene |
Heck and Sonogashira Coupling for Alkene and Alkyne Incorporation
The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, providing direct routes to substituted alkenes and alkynes, respectively. Both reactions are palladium-catalyzed and would be expected to occur selectively at the C-Br position of the starting material. The Sonogashira reaction typically requires a copper(I) co-catalyst. soton.ac.uk These methods allow for the extension of the carbon framework with unsaturated moieties.
Hypothetical Reaction Scheme:

Figure 3: Heck and Sonogashira couplings of this compound.
Representative conditions for these transformations are presented below.
| Reaction | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Heck | Styrene (B11656) | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | (E)-1-(2-Chloro-5-fluoro-4-vinylphenyl)-2-phenylethene |
| Heck | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | Methyl (E)-3-(2-chloro-5-fluoro-4-vinylphenyl)acrylate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 1-(Phenylethynyl)-2-chloro-5-fluoro-4-vinylbenzene |
| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) / CuI (5) | Diisopropylamine | Toluene | ((2-Chloro-5-fluoro-4-vinylphenyl)ethynyl)trimethylsilane |
Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrug.nlorganic-chemistry.org This transformation has become a primary method for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. libretexts.orgnih.gov Applying this methodology to this compound would enable the introduction of primary or secondary amines at the C1 position, again exploiting the higher reactivity of the C-Br bond. The choice of a bulky, electron-rich phosphine ligand is often crucial for high catalytic efficiency.
Hypothetical Reaction Scheme:

Figure 4: Buchwald-Hartwig amination of this compound.
The table below provides hypothetical examples for the synthesis of nitrogen-containing derivatives.
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| 1 | Aniline | Pd₂(dba)₃ (1) / BINAP (1.5) | NaOt-Bu | Toluene | N-(2-Chloro-5-fluoro-4-vinylphenyl)aniline |
| 2 | Morpholine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ | Dioxane | 4-(2-Chloro-5-fluoro-4-vinylphenyl)morpholine |
| 3 | Carbazole | Pd(OAc)₂ (2) / DavePhos (4) | K₃PO₄ | Toluene | 9-(2-Chloro-5-fluoro-4-vinylphenyl)-9H-carbazole |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LiHMDS | THF | N-Benzyl-2-chloro-5-fluoro-4-vinylaniline |
Modification and Functionalization of the Vinyl Moiety
The vinyl group at the C4 position serves as a handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. Reactions such as epoxidation and dihydroxylation can convert the simple alkene into valuable oxygenated derivatives.
Epoxidation and Dihydroxylation Reactions
Epoxidation of the vinyl group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a reactive oxirane ring. This epoxide can be subsequently opened by various nucleophiles to generate a range of 1,2-disubstituted products. The epoxidation of substituted styrenes is a well-established transformation. nih.govresearchgate.netresearchgate.net
Syn-dihydroxylation converts the vinyl group into a vicinal diol, where two hydroxyl groups are added to the same face of the double bond. libretexts.org This is commonly accomplished using reagents like osmium tetroxide (often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate. wikipedia.orgorganic-chemistry.org The resulting diol is a versatile intermediate for further synthesis.
Hypothetical Reaction Scheme:

Figure 5: Epoxidation and dihydroxylation of the vinyl moiety.
Typical conditions for these functionalizations are summarized in the table below.
| Reaction | Reagent(s) | Solvent | Expected Product |
|---|---|---|---|
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 2-(1-Bromo-2-chloro-5-fluoro-4-phenyl)oxirane |
| Syn-dihydroxylation | OsO₄ (cat.), NMO | Acetone/H₂O | 1-(1-Bromo-2-chloro-5-fluoro-4-phenyl)ethane-1,2-diol |
| Syn-dihydroxylation | KMnO₄ (cold, dilute), NaOH | H₂O/t-BuOH | 1-(1-Bromo-2-chloro-5-fluoro-4-phenyl)ethane-1,2-diol |
| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 1. DCM; 2. THF/H₂O | 1-(1-Bromo-2-chloro-5-fluoro-4-phenyl)ethane-1,2-diol |
Hydrosilylation and Hydroboration for Diverse Functionalization
No specific research articles or documented experimental data could be identified that describe the hydrosilylation or hydroboration of this compound. These reactions are fundamental in organic synthesis for transforming a vinyl group into a variety of other functional groups. Hydrosilylation would introduce silicon-containing moieties, which could serve as versatile synthetic handles for further modifications. Similarly, hydroboration followed by oxidation would be expected to yield the corresponding alcohol, providing a pathway to a different class of derivatives. However, without experimental evidence, any discussion of reaction conditions, catalyst systems (for hydrosilylation), regioselectivity, or the properties of the resulting organosilane or organoborane derivatives would be purely speculative.
Comprehensive Characterization of Structural and Electronic Features of Novel Derivatives
Given the lack of synthesized derivatives via the aforementioned routes, there is consequently no data available on their comprehensive characterization. The analysis of structural and electronic features, which would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, X-ray crystallography, and computational studies, has not been reported for any such novel compounds.
Applications of 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene in Advanced Materials Science
Integration into Functional Polymer Architectures
The vinyl group of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene serves as a key functional handle for its incorporation into polymer chains through various polymerization techniques, most notably free-radical polymerization. This allows for its use as a monomer or comonomer with other vinyl compounds, such as styrene (B11656), to create a diverse range of functional polymer architectures. The presence of multiple halogen atoms on the phenyl ring is expected to impart unique properties to the resulting polymers.
Halogenated polymers, particularly those containing fluorine, are of significant interest for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The incorporation of this compound into polymer backbones could offer several advantages. The high electronegativity of the halogen atoms, especially fluorine, can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This tuning of electronic energy levels is critical for improving charge injection and transport in OLEDs and for optimizing the open-circuit voltage in OPVs.
Furthermore, the introduction of bulky halogen atoms can disrupt polymer chain packing, leading to amorphous materials with high glass transition temperatures. This morphological control is crucial for preventing crystallization in the active layers of organic electronic devices, which can be detrimental to their performance and operational stability. While direct studies on polymers derived from this compound are not available, the principles derived from other halogenated styrenic polymers suggest their potential utility in these applications.
Table 1: Potential Effects of Halogenation on Polymer Properties for Optoelectronic Applications
| Property | Effect of Halogen (F, Cl, Br) Incorporation | Relevance to Optoelectronic Devices |
|---|---|---|
| Electronic Energy Levels | Lowering of HOMO and LUMO levels | Improved charge injection/extraction and transport; enhanced device stability. |
| Morphology | Increased amorphicity, higher glass transition temperature (Tg) | Prevention of crystallization, leading to improved device lifetime and performance. |
| Solubility | Modified solubility in organic solvents | Facilitates solution-based processing and fabrication of thin films. |
| Refractive Index | Potential for tuning the refractive index | Important for light outcoupling in OLEDs and light harvesting in OPVs. |
This table is generated based on established principles of polymer chemistry and the known effects of halogenation on polymer properties.
The dielectric and optical properties of polymers can be significantly altered by the incorporation of halogen atoms. Fluorinated polymers, for instance, are well-known for their low dielectric constants and low refractive indices. The presence of fluorine in this compound could be leveraged to create polymers with low dielectric constants, which are desirable for applications in microelectronics as interlayer dielectrics to reduce signal delay and power consumption.
Conversely, the presence of the more polarizable chlorine and bromine atoms could be used to increase the dielectric constant and refractive index of the resulting polymers. By carefully controlling the copolymerization of this monomer with other vinyl monomers, it may be possible to produce a range of specialty polymers with precisely tunable dielectric and optical properties, making them suitable for applications such as high-frequency capacitors, waveguides, and antireflective coatings.
Precursor in the Development of Organic Electronic and Photonic Materials
Beyond its direct use in polymerization, the bromo and chloro substituents on the this compound ring serve as versatile synthetic handles for post-polymerization modification or for the synthesis of more complex monomers. These halogen atoms are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Heck, and Sonogashira reactions. This chemical reactivity is a powerful tool for constructing conjugated polymers and organic small molecules for electronic and photonic applications.
For example, the bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, could be selectively functionalized to introduce a new substituent. This new group could be a fluorescent chromophore, a charge-transporting moiety, or a group that promotes self-assembly. Subsequently, the chlorine atom could be targeted for another transformation, allowing for the creation of highly complex and multifunctional materials. This step-wise functionalization makes this compound a valuable precursor for building up the sophisticated molecular architectures required for advanced organic electronic and photonic materials.
Table 2: Potential Cross-Coupling Reactions for Modifying this compound
| Reaction Name | Reactant | Bond Formed | Potential Application of Product |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds | C-C | Synthesis of conjugated polymers, biaryls for OLED hosts. |
| Stille Coupling | Organotin compounds | C-C | Creation of complex conjugated systems for organic electronics. |
| Heck Coupling | Alkenes | C-C | Introduction of new vinyl groups, extension of conjugation. |
| Sonogashira Coupling | Terminal alkynes | C-C (alkyne) | Synthesis of arylene ethynylene polymers for sensing and electronics. |
This table outlines potential synthetic transformations based on the known reactivity of aryl halides in cross-coupling reactions.
Role in the Synthesis of Smart Materials and Responsive Polymer Systems
Smart materials, or responsive polymers, are designed to undergo a significant change in their properties in response to external stimuli such as light, temperature, pH, or the presence of a specific chemical. The unique electronic and chemical nature of the halogen substituents in this compound could be exploited in the design of such materials.
For instance, the carbon-halogen bonds can participate in non-covalent interactions, such as halogen bonding, which could be used to direct the self-assembly of polymers or to create reversible cross-links. These dynamic interactions could form the basis of stimuli-responsive gels or materials that change their shape or optical properties in response to an external trigger. While the application of this specific monomer in smart materials is yet to be explored, the fundamental chemistry of its functional groups suggests a fertile ground for future research in this area.
Applications in Self-Healing Polymers and Composites
Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage. The development of such materials often relies on the incorporation of dynamic or reversible chemical bonds into the polymer network. The halogen atoms on the this compound monomer unit could potentially be utilized in the design of self-healing systems.
One hypothetical approach could involve leveraging the carbon-halogen bonds as latent cross-linking sites. For example, under specific stimuli, these bonds could be cleaved to form radicals that can then recombine to repair a crack. Alternatively, the halogen atoms could serve as synthetic anchor points to attach dynamic covalent bonds or supramolecular moieties that are known to impart self-healing properties. While purely speculative at this stage, the multifunctional nature of this monomer provides intriguing possibilities for its incorporation into the next generation of self-healing polymers and composites.
Future Research Directions and Emerging Paradigms for 1 Bromo 2 Chloro 5 Fluoro 4 Vinylbenzene
Sustainable Synthetic Pathways and Green Chemistry Approaches
The future synthesis of 1-Bromo-2-chloro-5-fluoro-4-vinylbenzene will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process safety. Current synthetic routes for similar functionalized vinyl monomers often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Future research is anticipated to focus on developing more atom-economical and energy-efficient pathways.
Key areas for exploration in sustainable synthesis include:
Catalytic Cross-Coupling Reactions: Investigating novel catalyst systems, potentially based on earth-abundant metals, for the direct vinylation of a suitable precursor. This would minimize the use of stoichiometric reagents and reduce waste streams.
Renewable Feedstocks: Exploring the possibility of deriving key structural motifs of the molecule from bio-based resources, aligning with the growing demand for sustainable chemical production.
Safer Solvents and Reaction Conditions: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-derived solvents. Additionally, research into reactions that can be conducted at ambient temperature and pressure will be crucial for improving energy efficiency.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scale-up, all of which are key tenets of green chemistry.
Exploration of Novel Catalytic Transformations for Enhanced Selectivity
The presence of multiple reactive sites on the this compound molecule—the vinyl group and the halogen substituents—offers a rich landscape for catalytic transformations. Future research will be pivotal in developing catalysts that can selectively target these sites to produce a diverse range of functionalized monomers and polymers.
Emerging paradigms in this area may include:
Site-Selective Polymerization: Developing catalysts that can control the polymerization through the vinyl group while leaving the halogen atoms intact for subsequent post-polymerization modification. This would allow for the creation of well-defined polymer architectures with tunable properties.
Controlled Radical Polymerization (CRP) Techniques: Applying techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve precise control over molecular weight, dispersity, and block copolymer formation.
Selective Cross-Coupling Post-Polymerization: Designing catalytic systems that can selectively substitute the bromine or chlorine atoms on the polymer backbone, enabling the introduction of a wide array of functional groups.
Photocatalysis and Electrocatalysis: Harnessing light or electricity to drive chemical transformations offers a sustainable and highly selective approach to modifying the monomer or resulting polymers under mild conditions.
Integration into Hybrid Material Systems and Nanocomposites
The unique combination of a polymerizable vinyl group and halogen substituents makes this compound an excellent candidate for integration into hybrid materials and nanocomposites. The resulting materials could exhibit synergistic properties derived from both the organic polymer and the inorganic filler.
Future research in this domain is expected to focus on:
Surface-Initiated Polymerization: Grafting polymers of this compound from the surface of nanoparticles (e.g., silica (B1680970), carbon nanotubes, graphene) to create core-shell structures with enhanced interfacial adhesion and improved material properties.
Functionalized Fillers: Utilizing the halogen atoms as handles for covalent attachment to functionalized inorganic fillers, leading to better dispersion and load transfer within the composite material.
Responsive Materials: Incorporating the monomer into polymer networks that can respond to external stimuli (e.g., light, temperature, pH) by leveraging the electronic properties of the halogenated aromatic ring.
| Potential Nanofiller | Targeted Property Enhancement |
| Carbon Nanotubes | Electrical conductivity, mechanical strength |
| Graphene Oxide | Gas barrier properties, thermal conductivity |
| Silica Nanoparticles | Mechanical reinforcement, optical transparency |
| Metal Nanoparticles | Catalytic activity, plasmonic properties |
Advanced Computational Methodologies for Predictive Material Design
Computational modeling and simulation will be indispensable tools in accelerating the design and development of materials based on this compound. These methods can provide valuable insights into structure-property relationships at the molecular level, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Key computational approaches to be explored include:
Density Functional Theory (DFT) Calculations: To predict the electronic properties of the monomer and its polymers, including reactivity, bond energies, and spectroscopic characteristics.
Molecular Dynamics (MD) Simulations: To model the polymerization process and predict the morphology and physical properties of the resulting polymers and composites, such as glass transition temperature and mechanical moduli.
Quantitative Structure-Property Relationship (QSPR) Models: To develop predictive models that correlate the chemical structure of polymers derived from this monomer with their macroscopic properties.
Machine Learning and AI: To analyze large datasets from both computational and experimental studies to identify optimal monomer structures and processing conditions for desired material properties.
Role in High-Performance Polymers for Extreme Environments
The presence of fluorine and chlorine atoms in the structure of this compound suggests its potential as a monomer for high-performance polymers capable of withstanding extreme environments. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy.
Future research into high-performance applications will likely investigate:
Thermal and Oxidative Stability: Characterizing the degradation mechanisms of polymers derived from this monomer to assess their suitability for high-temperature applications.
Chemical and Solvent Resistance: Evaluating the performance of these polymers in corrosive chemical environments, which is crucial for applications in the chemical processing and aerospace industries.
Weatherability and UV Resistance: Studying the long-term stability of these materials under exposure to UV radiation and harsh weather conditions, a key requirement for outdoor applications.
Flame Retardancy: The halogen content of the monomer may impart inherent flame-retardant properties to the resulting polymers, a critical feature for applications in electronics and construction.
| Property | Anticipated Contribution of Halogenation |
| Thermal Stability | Enhanced due to strong C-F and C-Cl bonds |
| Chemical Resistance | Increased inertness to a wide range of chemicals |
| Low Surface Energy | Imparting hydrophobicity and oleophobicity |
| Flame Retardancy | Potential for self-extinguishing properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
